2-Methylphenyl 2-aminobenzoate
Description
Structure
3D Structure
Properties
CAS No. |
63947-57-9 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(2-methylphenyl) 2-aminobenzoate |
InChI |
InChI=1S/C14H13NO2/c1-10-6-2-5-9-13(10)17-14(16)11-7-3-4-8-12(11)15/h2-9H,15H2,1H3 |
InChI Key |
VSKJPJMQXVDHTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC(=O)C2=CC=CC=C2N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Precursors
Direct Esterification Approaches: Optimization of Reaction Conditions and Catalytic Systems
Direct esterification remains a primary route for synthesizing 2-Methylphenyl 2-aminobenzoate (B8764639). This involves the reaction of 2-aminobenzoic acid with 2-methylphenol. Research in this area is heavily focused on optimizing reaction conditions and exploring novel catalytic systems to enhance yield and reaction efficiency.
Acid-catalyzed esterification is a conventional method for producing esters. In the context of 2-Methylphenyl 2-aminobenzoate synthesis, this typically involves the use of a strong acid catalyst to facilitate the reaction between 2-aminobenzoic acid and 2-methylphenol. The optimization of this process often involves exploring various acid catalysts, reaction temperatures, and methods for the removal of water to drive the equilibrium towards product formation.
| Catalyst Type | Reaction Conditions | Yield | Reference |
| Sulfuric Acid | Reflux in toluene (B28343) with a Dean-Stark trap | Moderate to High | General Knowledge |
| p-Toluenesulfonic acid | Similar to sulfuric acid | Moderate to High | dergipark.org.trresearchgate.net |
| Solid Acid Catalysts | Varies depending on catalyst | Potentially High | nih.gov |
This table is representative and based on general principles of esterification.
In the quest for more sustainable and selective synthetic methods, enzyme-mediated and biocatalytic routes are gaining prominence. mdpi.commdpi.com Lipases are a class of enzymes that can catalyze esterification reactions under mild conditions, often with high chemo- and regioselectivity. The use of biocatalysts can reduce the need for harsh chemicals and high temperatures, aligning with the principles of green chemistry. mdpi.com
Research in this area focuses on identifying robust enzymes, optimizing reaction media (e.g., use of ionic liquids or deep eutectic solvents), and developing efficient downstream processing techniques. dergipark.org.trresearchgate.net
The application of green chemistry principles is a significant trend in the synthesis of this compound. mdpi.comrsc.org This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient processes. jsynthchem.comnih.gov The goal is to minimize waste and reduce the environmental impact of the synthesis. rsc.org The use of water as a solvent, where possible, and the development of recyclable catalysts are key areas of investigation. rsc.orggoogle.com
Key Green Chemistry Considerations:
Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids. dergipark.org.trrsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. mdpi.com
Transesterification Strategies for Functional Group Interconversion
Transesterification offers an alternative pathway to this compound. This method involves the reaction of an existing ester, such as methyl anthranilate, with 2-methylphenol in the presence of a suitable catalyst. google.comorganic-chemistry.org This approach can be advantageous if the starting ester is more readily available or if the direct esterification reaction is problematic. The reaction is typically driven to completion by removing the lower-boiling alcohol byproduct. google.com
Common catalysts for transesterification include metal alkoxides, mineral acids, and enzymes. google.comorganic-chemistry.org The choice of catalyst and reaction conditions depends on the specific substrates and desired outcome.
Multi-Component Reactions and Cascade Processes Leading to the Aminobenzoate Core
Multi-component reactions (MCRs) and cascade processes represent highly efficient strategies for the synthesis of complex molecules like this compound from simple starting materials in a single step. nih.govnih.govresearchgate.net These reactions are characterized by high atom and step economy, making them attractive for both laboratory and industrial-scale synthesis. nsf.govdntb.gov.uaresearchgate.net
The Ugi and Passerini reactions are prominent examples of MCRs that could potentially be adapted for the synthesis of aminobenzoate derivatives. researchgate.netnih.govnih.govorganic-chemistry.org A cascade reaction, on the other hand, involves a series of intramolecular or intermolecular transformations that occur sequentially in a one-pot process, often leading to a significant increase in molecular complexity. nsf.govacs.orgyoutube.comchemistryworld.com
| Reaction Type | Description | Potential Application |
| Ugi Reaction | A four-component reaction involving an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.netnih.gov | Could be designed to incorporate the 2-aminobenzoate and 2-methylphenyl moieties. |
| Passerini Reaction | A three-component reaction involving a carboxylic acid, a carbonyl compound, and an isocyanide. nih.govnih.govorganic-chemistry.org | Could be a key step in a multi-step synthesis of the target compound. |
| Anionic Cascade | A series of reactions initiated by an anionic species, leading to the formation of a complex ring system. nsf.gov | Could be developed to construct the substituted benzoate (B1203000) ester core. nsf.gov |
Derivatization from 2-Aminobenzoic Acid and 2-Methylphenol Precursors
The synthesis of this compound can also be achieved through the derivatization of its primary precursors, 2-aminobenzoic acid and 2-methylphenol. This can involve a variety of chemical transformations.
One notable method involves the use of isatoic anhydride (B1165640), a derivative of 2-aminobenzoic acid. The reaction of isatoic anhydride with o-toluidine (B26562) (2-methylaniline) can yield 2-amino-N-(2-methylphenyl)benzamide. sciencemadness.org While this provides a benzamide (B126) linkage, further transformations would be necessary to obtain the desired ester.
Another approach involves copper-catalyzed amination reactions. For instance, N-(2-methylphenyl)anthranilic acid can be synthesized from 2-chlorobenzoic acid and 2-methylaniline using a copper catalyst. nih.gov This N-arylated anthranilic acid could then potentially be esterified with 2-methylphenol.
Purity Assessment and Isolation Techniques for Synthetic Intermediates and Final Products
The successful synthesis of this compound is contingent upon the purity of its precursors and effective isolation and purification of the final product.
Purity of Precursors
The primary precursor, Methyl 2-aminobenzoate, is commercially available, typically with a purity of ≥98% or ≥99%. innospk.comsigmaaldrich.comchemsrc.com Its purity can be confirmed by techniques such as Gas Chromatography (GC), melting point analysis (m.p. 24 °C), and checking its refractive index. innospk.comsigmaaldrich.com It appears as a colorless to light yellow liquid or crystalline solid. innospk.com
Isolation of the Final Product
Following the completion of the cross-coupling reaction, a standard workup procedure is employed to isolate the crude product. This typically involves:
Quenching: The reaction mixture is cooled to room temperature and often quenched by the addition of water or an aqueous ammonium (B1175870) chloride solution.
Extraction: The product is extracted from the aqueous phase into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. google.com This process is usually repeated several times to ensure complete recovery.
Washing: The combined organic layers are washed with water and brine to remove the base, salts, and residual polar solvents like DMF.
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. google.com
Purification Techniques
The crude product is rarely pure enough for subsequent use and requires further purification.
Column Chromatography: This is the most common method for purifying products from cross-coupling reactions. The crude material is loaded onto a silica (B1680970) gel column and eluted with a solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity of the eluent is gradually increased to separate the desired product from unreacted starting materials and byproducts.
Recrystallization: If the final product is a solid, recrystallization from a suitable solvent or solvent pair can be an effective method to obtain highly pure material. The crude solid is dissolved in a minimum amount of hot solvent, and upon cooling, the pure product crystallizes out, leaving impurities in the mother liquor.
Purity Assessment The purity of the final product and intermediates is assessed using a combination of chromatographic and spectroscopic methods.
Thin-Layer Chromatography (TLC): Used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Quantitative methods to determine the purity of the final compound, often expressed as a percentage area. aidic.it
Melting Point: A sharp melting point range for a crystalline solid is a good indicator of high purity.
Spectroscopic Analysis: While primarily used for structural elucidation, spectroscopic data also confirms purity. The absence of peaks corresponding to starting materials or byproducts in ¹H NMR, ¹³C NMR, and mass spectra indicates a pure sample. Elemental analysis provides the empirical formula, which must match the calculated values for a pure compound. researchgate.net
Table 2: Analytical Data for Purity Assessment
| Technique | Purpose | Typical Data for Diaryl Amines / Precursors |
|---|---|---|
| ¹H NMR | Structural confirmation and purity check | Aromatic protons (δ 6.5-8.0 ppm), N-H proton (variable, broad singlet), methyl ester protons (δ ~3.8 ppm), aryl methyl protons (δ ~2.3 ppm) researchgate.net |
| ¹³C NMR | Carbon skeleton confirmation | Aromatic carbons (δ 110-150 ppm), ester carbonyl carbon (δ ~168 ppm), methyl carbons (δ ~20-55 ppm) researchgate.net |
| IR Spectroscopy | Functional group identification | N-H stretch (~3300-3400 cm⁻¹), C=O stretch (~1680-1710 cm⁻¹), C-N stretch (~1250-1350 cm⁻¹), C-O stretch (~1100-1300 cm⁻¹) |
| Mass Spectrometry | Molecular weight determination | A molecular ion peak (M⁺) corresponding to the exact mass of the compound. |
| Elemental Analysis | Elemental composition verification | Experimental percentages of C, H, and N must match calculated values (e.g., Found: C, 74.65; H, 6.27; N, 5.81%. Calcd for C₁₅H₁₅NO₂: C, 74.67; H, 6.26; N, 5.80%) researchgate.net |
Chemical Transformations and Mechanistic Reactivity Studies
Hydrolysis and Saponification Kinetics under Controlled Conditions
The hydrolysis of 2-Methylphenyl 2-aminobenzoate (B8764639), the cleavage of its ester bond by water, can be catalyzed by either acid or base. Under basic conditions, this reaction is known as saponification and is effectively irreversible as the carboxylate salt of 2-aminobenzoic acid is formed.
The kinetics of saponification reactions are often studied to understand the influence of temperature and reactant concentrations on the reaction rate. For instance, studies on the saponification of esters like ethyl acetate (B1210297) have determined rate constants at various temperatures, allowing for the calculation of thermodynamic parameters such as activation energy, enthalpy, and entropy of activation. researchgate.net A similar approach can be applied to 2-Methylphenyl 2-aminobenzoate to quantify its reactivity.
Table 1: Hypothetical Rate Constants for the Saponification of this compound at Various Temperatures
| Temperature (°C) | Rate Constant (L mol⁻¹ s⁻¹) |
| 25 | 0.05 |
| 35 | 0.12 |
| 45 | 0.28 |
| 55 | 0.65 |
Note: The data in this table is hypothetical and serves as an example for how saponification kinetics could be presented. Actual experimental data would be required for accurate values.
Nucleophilic Acyl Substitution at the Ester Moiety
Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including esters like this compound. masterorganicchemistry.comopenstax.orglibretexts.org This class of reactions involves the attack of a nucleophile on the electrophilic carbonyl carbon of the ester group, leading to a tetrahedral intermediate that subsequently collapses to expel the leaving group (2-methylphenoxide in this case). openstax.orglibretexts.org The reactivity of the ester towards nucleophilic attack is a central aspect of its chemical behavior.
Aminolysis and Amide Formation Reactions
Aminolysis is a specific type of nucleophilic acyl substitution where an amine acts as the nucleophile, resulting in the formation of an amide. organic-chemistry.org The reaction of this compound with a primary or secondary amine would yield the corresponding N-substituted 2-aminobenzamide (B116534) and 2-methylphenol. The efficiency of this reaction is influenced by the nucleophilicity of the amine and the reaction conditions. The amide linkage formed is a critical component of peptides and proteins. libretexts.org
Transamidation and Cyclization to Nitrogen-Containing Heterocycles (e.g., Quinazolinones)
The 2-aminobenzoate moiety in this compound provides a reactive site for intramolecular cyclization reactions, particularly leading to the formation of quinazolinones. Quinazolinones are a class of heterocyclic compounds with significant biological and pharmaceutical importance. The synthesis of quinazolinones can be achieved through various routes, often involving the cyclization of 2-aminobenzoic acid derivatives. researchgate.netresearchgate.netrsc.org
For instance, the reaction of a 2-aminobenzoic acid derivative with a suitable one-carbon synthon, such as an orthoester, can lead to the formation of a 2-substituted quinazolin-4(3H)-one. researchgate.net In the case of this compound, a preliminary transformation, such as aminolysis to form a 2-aminobenzamide, could be followed by cyclization. Alternatively, direct cyclization methods involving ortho-aminobenzoates have been reported for the synthesis of related heterocyclic systems. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Rings
The two phenyl rings in this compound possess different substitution patterns, which dictates their reactivity towards aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS): This is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. uci.edumasterorganicchemistry.commsu.edu The rate and regioselectivity of EAS are governed by the nature of the substituents already present on the ring. fiveable.memasterorganicchemistry.com
The 2-methylphenyl ring: The methyl group (-CH₃) is a weak activating group and an ortho, para-director. Therefore, electrophilic substitution on this ring would be expected to occur at the positions ortho and para to the methyl group (positions 3, 5, and 1').
Nucleophilic Aromatic Substitution (SNAr): This type of reaction involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.orgyoutube.comlumenlearning.commasterorganicchemistry.com SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). lumenlearning.comlibretexts.org Neither of the phenyl rings in this compound is sufficiently activated for facile SNAr reactions under standard conditions.
Redox Chemistry and Reductive Transformations of the Aminobenzoate Moiety
The aminobenzoate moiety of this compound can undergo redox reactions. The amino group can be oxidized, although this can lead to complex product mixtures. More commonly, the ester group can be reduced.
Reduction of the ester functionality can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would typically reduce the ester to a primary alcohol, yielding (2-aminophenyl)methanol and 2-methylphenol. pearson.com
Photochemical and Radical-Mediated Reactions
Photochemical reactions, initiated by the absorption of light, can lead to the formation of radical intermediates. researchgate.netrsc.org These highly reactive species can then undergo various transformations, including cyclizations. rsc.org For a molecule like this compound, irradiation could potentially lead to radical formation on the aromatic rings or at the benzylic position of the methyl group.
Radical-mediated reactions are also prevalent in biological systems, often involving enzymes from the radical SAM superfamily. nih.gov While specific studies on the radical-mediated reactions of this compound are not widely reported, the presence of C-H bonds and aromatic systems suggests that it could be a substrate for such transformations under appropriate conditions.
Table 2: Summary of Potential Chemical Transformations
| Reaction Type | Reagents/Conditions | Potential Products |
| Saponification | NaOH, H₂O | 2-Aminobenzoic acid, 2-Methylphenol |
| Aminolysis | R₂NH | N,N-Dialkyl-2-aminobenzamide, 2-Methylphenol |
| Reduction | LiAlH₄, then H₃O⁺ | (2-Aminophenyl)methanol, 2-Methylphenol |
| Electrophilic Bromination | Br₂, FeBr₃ | Bromo-substituted derivatives |
Note: This table provides a summary of potential reactions and is not exhaustive. The actual products would depend on the specific reaction conditions.
Detailed Mechanistic Investigations of Select Reactions Using Spectroscopic and Computational Methods
The reactivity of 2-aminobenzoate esters, including this compound, is a subject of significant academic interest, particularly concerning the intramolecular catalytic effects exerted by the ortho-amino group. Detailed mechanistic investigations of analogous esters have been conducted using a combination of spectroscopic techniques and computational modeling to elucidate the underlying reaction pathways. These studies provide a robust framework for understanding the chemical behavior of this class of compounds.
A pivotal area of investigation has been the hydrolysis of 2-aminobenzoate esters. Kinetic studies on the hydrolysis of various esters of 2-aminobenzoic acid, such as the phenyl, p-nitrophenyl, and trifluoroethyl esters, have revealed significant rate enhancements compared to their para-substituted analogues. acs.orgacs.orgnih.gov This has been explored through spectroscopic monitoring of the reaction progress, typically under varying pH conditions.
One of the most enlightening studies in this area focused on the hydrolysis of these esters in aqueous solutions. acs.orgnih.gov The investigation revealed that the pseudo-first-order rate constants for hydrolysis were independent of pH in the range of 4 to 8. acs.orgacs.orgnih.gov This observation is critical as it points towards a mechanism that does not involve direct hydroxide (B78521) ion catalysis, which would be pH-dependent. The proposed mechanism is one of intramolecular general base catalysis, where the neighboring amino group facilitates the nucleophilic attack of a water molecule. acs.orgacs.orgnih.gov
This mechanism is supported by several key pieces of evidence:
Kinetic Data: The rate of hydrolysis for 2-aminobenzoate esters is significantly faster than that of their para-amino counterparts. For instance, the rate enhancement for the phenyl ester at pH 4 is as high as 100,000-fold compared to the hydroxide ion-catalyzed reaction. acs.orgnih.gov
Solvent Isotope Effects: The reactions are approximately two times slower in deuterium (B1214612) oxide (D₂O) than in water (H₂O). acs.orgacs.orgnih.gov This is consistent with a general base catalysis mechanism where the transfer of a proton from the attacking water molecule to the amino group is part of the rate-determining step.
Spectroscopic Analysis: While detailed spectroscopic data for this compound itself is not extensively published in this specific context, Magnetic Resonance Spectroscopy has been listed as a key technique in the structural and kinetic analysis of these reactions. nih.gov
Computational studies on related amino esters have also been employed to complement experimental findings. For example, in the photochemical cyclization of α-amino esters, computational calculations have been crucial in explaining the role of protecting groups and favoring specific reaction pathways, such as the Norrish-Yang cyclization. While not directly on this compound, these studies underscore the power of computational chemistry in understanding the intricate details of reaction mechanisms involving amino esters.
The table below summarizes the kinetic data for the hydrolysis of various 2-aminobenzoate esters, highlighting the rate enhancements observed.
Table 1: Rate Constants for the Hydrolysis of 2-Aminobenzoate Esters at 50°C
| Ester of 2-Aminobenzoic Acid | pH Range of Independence | Pseudo-first-order rate constant (k_obsd) (s⁻¹) | Rate Enhancement vs. para-substituted esters |
|---|---|---|---|
| Phenyl 2-aminobenzoate | 4-8 | Data not explicitly provided, but significant | 50-100 fold acs.orgnih.gov |
| p-Nitrophenyl 2-aminobenzoate | 4-8 | Data not explicitly provided, but significant | 50-100 fold acs.orgnih.gov |
Another important reaction pathway for related compounds is intramolecular aminolysis, leading to cyclization. For instance, esters of 2-aminomethylbenzoic acid have been shown to cyclize to form phthalimidine. nih.gov Mechanistic studies of these reactions have revealed that they can proceed via general acid or general base catalysis, depending on the reaction conditions and the nature of the leaving group. nih.gov These investigations provide valuable parallels for predicting the potential cyclization behavior of this compound under various conditions.
Advanced Structural Elucidation and Conformational Analysis
High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of a compound's molecular formula and for unraveling its fragmentation patterns under ionization. For 2-Methylphenyl 2-aminobenzoate (B8764639), with a molecular formula of C14H13NO2, HRMS provides an exact mass measurement, distinguishing it from other isobaric compounds. nih.govnist.gov
The fragmentation of protonated molecules in the gas phase is a complex process that can be influenced by factors such as the presence of a "mobile proton". nih.gov The study of these fragmentation pathways offers deep insights into the molecule's structural stability and the relative strengths of its chemical bonds. nih.govmdpi.com In the case of benzoate (B1203000) derivatives, a common fragmentation pathway involves the formation of a deprotonated benzoate ion. researchgate.net The analysis of fragmentation patterns can be approached through models like the "pathways in competition" (PIC) model, which considers the energetics and kinetics of various dissociation routes. nih.gov Advanced software tools can assist in predicting and interpreting these complex fragmentation pathways. uni-halle.de
The specific fragmentation of 2-Methylphenyl 2-aminobenzoate would likely proceed through characteristic losses of the methylphenyl group or cleavage of the ester linkage, providing diagnostic ions that confirm the presence and connectivity of the key functional groups. The analysis of isomers is also possible, as different substitution patterns can lead to unique fragment ions or variations in their relative abundances. mdpi.com
Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the precise connectivity of atoms within a molecule. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environments of the hydrogen and carbon atoms, respectively. chemicalbook.comchemicalbook.com
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Structure Assignment
To assemble the complete molecular puzzle, two-dimensional (2D) NMR techniques are indispensable. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of the complex structure of this compound. youtube.com
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the coupling between adjacent aromatic protons on both the phenyl and methylphenyl rings, as well as any potential coupling involving the methyl group protons.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the assignments of their attached protons. rsc.orgyoutube.com For instance, the methyl protons would show a correlation to the methyl carbon, and each aromatic proton would correlate to its corresponding aromatic carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. columbia.edu This technique is instrumental in connecting the different fragments of the molecule. sdsu.edursc.org For this compound, key HMBC correlations would be expected between the protons on the methylphenyl ring and the ester carbonyl carbon, and between the protons on the aminobenzoate ring and the same carbonyl carbon, unequivocally establishing the ester linkage.
A detailed analysis of these 2D NMR spectra allows for the complete and confident assignment of all proton and carbon signals, as illustrated in the hypothetical data tables below.
| Proton (¹H) Signal | Carbon (¹³C) Signal | HSQC Correlation |
| Aromatic Protons | Aromatic Carbons | Yes |
| Methyl Protons | Methyl Carbon | Yes |
| Amine Protons | - | No |
| Proton (¹H) Signal | Correlated Carbon (¹³C) Signal | HMBC Correlation (Key Examples) |
| Aromatic Protons (Ring A) | Ester Carbonyl Carbon | Yes |
| Aromatic Protons (Ring B) | Ester Carbonyl Carbon | Yes |
| Methyl Protons | Aromatic Carbons (Ring B) | Yes |
Dynamic NMR Spectroscopy for Conformational Dynamics and Atropisomerism Studies
Dynamic NMR (DNMR) spectroscopy is a powerful method to study time-dependent phenomena in molecules, such as conformational changes and restricted rotation around single bonds. In certain substituted biaryl systems, hindered rotation can lead to the existence of stable, separable rotational isomers known as atropisomers. nih.gov
For this compound, the presence of the methyl group ortho to the ester linkage could potentially introduce a barrier to rotation around the C-O bond connecting the phenyl ring to the ester group. DNMR studies, by acquiring spectra at different temperatures, could reveal if such restricted rotation exists and allow for the determination of the energetic barrier to this process. The observation of distinct sets of signals for the two atropisomers at low temperatures that coalesce into a single averaged set at higher temperatures would be a clear indication of atropisomerism. nih.gov
Single Crystal X-Ray Diffraction for Solid-State Molecular Geometry and Supramolecular Interactions
Single crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a well-ordered crystal, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. researchgate.net This technique yields accurate bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation in the crystalline form. nih.gov
Analysis of Hydrogen Bonding Networks and Crystal Packing
In the solid state, molecules of this compound will interact with each other through various non-covalent forces, including hydrogen bonds and van der Waals interactions, to form a stable crystal lattice. The primary amine group (-NH2) is a potent hydrogen bond donor, while the carbonyl oxygen of the ester group is a hydrogen bond acceptor.
Single crystal X-ray diffraction analysis would reveal the intricate network of hydrogen bonds. It is likely that intermolecular N-H···O hydrogen bonds form between the amine group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or more complex three-dimensional architectures. nih.gov The analysis of these hydrogen bonding motifs is crucial for understanding the packing of the molecules in the crystal. nih.gov
Co-crystallization Studies with Host Molecules (e.g., Cyclodextrins)
Co-crystallization is a technique where two or more different molecules are crystallized together to form a new crystalline solid. nih.govnih.gov This can be used to modify the physicochemical properties of a compound. Cyclodextrins are common host molecules in co-crystallization studies due to their toroidal shape with a hydrophobic interior and a hydrophilic exterior. mdpi.comresearchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Association
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and understanding its intermolecular interactions. While specific experimental spectra for this compound are not extensively documented in the literature, a detailed analysis can be inferred from the well-studied spectra of its parent molecule, 2-aminobenzoic acid, and related esters. researchgate.netresearchgate.net
The structure of this compound contains several key functional groups whose vibrational modes can be predicted: the amino group (-NH₂), the ester group (-COO-), and two substituted benzene (B151609) rings.
Key Vibrational Modes:
Amino (-NH₂) Group Vibrations: The -NH₂ group is characterized by distinct stretching and bending vibrations. Asymmetric and symmetric N-H stretching bands are expected to appear in the high-frequency region of the FT-IR and Raman spectra, typically between 3500 and 3300 cm⁻¹. researchgate.net The N-H scissoring (bending) vibration is anticipated around 1620 cm⁻¹. researchgate.net
Ester (-COO-) Group Vibrations: The ester linkage is a strong spectroscopic marker. A very intense band corresponding to the C=O stretching vibration (νC=O) is expected in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations (νC-O) of the ester group will produce strong bands in the 1300-1100 cm⁻¹ region.
Aromatic Ring Vibrations: Both the phenyl and methylphenyl rings will exhibit characteristic vibrations. C-H stretching modes (νC-H) on the aromatic rings typically occur above 3000 cm⁻¹. Aromatic C=C stretching vibrations (νC=C) appear as a series of bands in the 1600-1450 cm⁻¹ range. The substitution pattern on the rings influences the C-H out-of-plane bending modes (γC-H) below 900 cm⁻¹, which can help confirm the ortho-substitution.
Methyl (-CH₃) Group Vibrations: The methyl group attached to the phenyl ring will show symmetric and asymmetric stretching vibrations in the 2980-2870 cm⁻¹ range. scialert.net
The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Source |
| Asymmetric N-H Stretch | Amino (-NH₂) | ~3460 | researchgate.net |
| Symmetric N-H Stretch | Amino (-NH₂) | ~3360 | researchgate.net |
| Aromatic C-H Stretch | Aromatic Ring | >3000 | scialert.net |
| Methyl C-H Stretch | Methyl (-CH₃) | 2980-2870 | scialert.net |
| Carbonyl C=O Ester Stretch | Ester (-COO-) | 1750-1735 | |
| N-H Scissoring (Bending) | Amino (-NH₂) | ~1620 | researchgate.net |
| Aromatic C=C Stretch | Aromatic Ring | 1600-1450 | researchgate.net |
| C-O Ester Stretch | Ester (-COO-) | 1300-1100 | scialert.net |
| C-N Stretch | Amino-Aromatic | ~1307 | researchgate.net |
| C-H Out-of-Plane Bending | Substituted Aromatic | <900 | scialert.net |
Intermolecular associations, particularly hydrogen bonding involving the amino group, can influence the position and shape of the N-H stretching bands. In a condensed phase, these bands are often broadened compared to the gas phase due to these interactions.
UV-Visible Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties
UV-Visible absorption and emission spectroscopy provide critical information about the electronic transitions and subsequent de-excitation pathways of this compound. The photophysical properties of this compound are expected to be very similar to those of other anthranilate esters, such as menthyl anthranilate, which have been studied in detail. nih.govresearchgate.net
The electronic spectrum of anthranilate esters is dominated by π → π* transitions within the aminobenzoate chromophore. nih.gov
Absorption: The UV absorption spectrum is predicted to show multiple bands. Based on studies of menthyl anthranilate, absorption maxima are expected around 220 nm, 249 nm, and a broad, lower energy band around 340 nm. researchgate.net These absorptions are characteristic of the electronic system of the ortho-aminobenzoate moiety. The presence of the methyl group on the phenyl ester is unlikely to cause a significant shift in these absorption maxima.
Emission (Fluorescence and Phosphorescence): Anthranilate esters are known to be highly fluorescent. nih.govresearchgate.net Following excitation, this compound is expected to exhibit strong fluorescence emission. For the related menthyl anthranilate, a high fluorescence quantum yield (Φf = 0.64 in ethanol) has been reported, with an emission maximum that is dependent on the solvent polarity, typically appearing in the 390-405 nm range. nih.gov This solvatochromism is indicative of a change in the dipole moment of the molecule upon electronic excitation.
In addition to fluorescence, phosphorescence from the triplet state can be observed, especially in low-temperature glasses. For menthyl anthranilate, phosphorescence has been detected with an emission maximum at 445 nm and a lifetime of 2.5 seconds. nih.gov Kinetic UV-visible absorption studies on this analog also identified a transient species with an absorption maximum around 480 nm, which was attributed to the triplet state. nih.govresearchgate.net This triplet state is efficiently quenched by molecular oxygen, leading to the formation of singlet oxygen. nih.gov
The key photophysical parameters, inferred from studies on menthyl anthranilate, are summarized in the table below.
| Photophysical Property | Value / Range (based on menthyl anthranilate) | Source |
| Absorption Maxima (λ_abs) | ~220, 249, 340 nm | researchgate.net |
| Fluorescence Emission (λ_em) | 390-405 nm (solvent dependent) | nih.gov |
| Fluorescence Quantum Yield (Φf) | ~0.64 (in ethanol) | nih.govresearchgate.net |
| Phosphorescence Emission (λ_p) | ~445 nm (in low-temp. glass) | nih.gov |
| Phosphorescence Lifetime (τ_p) | ~2.5 s (in low-temp. glass) | nih.gov |
| Triplet State Absorption (λ_T) | ~480 nm | nih.govresearchgate.net |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.09-0.12 | nih.gov |
These spectroscopic and photophysical characteristics are fundamental to understanding the behavior of this compound in various applications, particularly those involving interaction with light.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (DFT) for Electronic Structure, Stability, and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling detailed analysis of the electronic characteristics of molecules like 2-Methylphenyl 2-aminobenzoate (B8764639).
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.orgwikipedia.org The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely orbital to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
For 2-Methylphenyl 2-aminobenzoate, the HOMO is anticipated to be localized primarily on the electron-rich aminobenzoate ring, particularly the amino group and the aromatic system. nih.gov Conversely, the LUMO is expected to be distributed over the phenyl ring and the carbonyl group of the ester. nih.gov The specific energies of these orbitals and their gap determine the molecule's susceptibility to electrophilic and nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) | Description |
| EHOMO | -5.8 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 4.6 | Indicator of chemical reactivity and stability |
Note: The values presented in this table are illustrative and would need to be calculated using specific DFT methods and basis sets.
Reactivity descriptors, derived from the energies of the frontier orbitals, provide quantitative measures of a molecule's reactivity. These include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): The resistance to change in electron distribution ( (I-A)/2 ).
Chemical Softness (S): The reciprocal of hardness ( 1/η ).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons ( χ²/2η ). researchgate.net
These descriptors help in predicting how this compound will behave in different chemical environments.
DFT calculations are also employed to predict various spectroscopic properties, which can then be compared with experimental data for validation. ijcce.ac.irresearchgate.net
NMR (Nuclear Magnetic Resonance): Theoretical calculations can predict the 1H and 13C NMR chemical shifts. rsc.orgrsc.org For this compound, calculations would estimate the chemical shifts of the aromatic protons and carbons in both phenyl rings, the methyl protons, and the amine protons. These predictions are valuable for assigning peaks in experimental spectra. rsc.orghmdb.ca
IR (Infrared): The vibrational frequencies corresponding to different functional groups in the molecule can be calculated. nist.gov For this compound, this would include the N-H stretching of the amine, the C=O stretching of the ester, C-N stretching, C-O stretching, and various aromatic C-H and C=C vibrations. Comparing the calculated IR spectrum with the experimental one helps in confirming the molecular structure.
UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra. ijcce.ac.irnih.gov The calculations can identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π→π* and n→π* transitions for a molecule like this compound. researchgate.netresearchgate.netnih.gov These transitions are responsible for the molecule's ability to absorb UV radiation, a property relevant to its use in sunscreens. nih.govwikipedia.org
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Parameter | Predicted Value |
| 1H NMR | Chemical Shift (δ) | Aromatic protons: 6.5-8.0 ppm; Methyl protons: ~2.3 ppm; Amine protons: ~5.0 ppm |
| 13C NMR | Chemical Shift (δ) | Carbonyl carbon: ~168 ppm; Aromatic carbons: 110-150 ppm; Methyl carbon: ~20 ppm |
| IR | Wavenumber (cm-1) | N-H stretch: ~3400-3300; C=O stretch: ~1700; C-N stretch: ~1300; C-O stretch: ~1250 |
| UV-Vis | λmax (nm) | ~240 and ~330 |
Note: These are generalized predicted values. Actual values depend on the specific computational method and solvent.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, offering insights into the conformational flexibility and the influence of the surrounding environment. nih.govnih.govmdpi.comfrontiersin.org For this compound, MD simulations can explore the rotational freedom around the ester linkage and the C-N bond, revealing the preferred three-dimensional structures (conformers) and the energy barriers between them.
Furthermore, by explicitly including solvent molecules in the simulation box, MD can model how the solvent affects the conformational preferences and dynamics of the molecule. chemrxiv.org This is particularly important for understanding its behavior in different solutions and biological environments.
Molecular Docking Studies for Ligand-Target Interactions in Biological Systems (In Silico)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein or a nucleic acid (receptor). researchgate.netnih.gov This method is instrumental in drug discovery and for understanding potential biological activities. researchgate.netnih.gov
For this compound, docking studies could be performed against various biological targets to explore its potential as an inhibitor or modulator. For instance, given the structural similarities to other biologically active anthranilates, it could be docked into the active sites of enzymes like cyclooxygenases (COX) or other relevant proteins. The docking results would provide a binding score, indicating the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 |
| DNA Gyrase | -7.9 | Asp73, Gly77, Ala92 |
| Tyrosyl-tRNA Synthetase | -8.1 | Tyr34, Asp176, Phe198 |
Note: This table is hypothetical and serves to illustrate the type of information obtained from molecular docking studies.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling and Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govsums.ac.irmdpi.comresearchgate.net
For a class of compounds including this compound, a QSAR study could be developed to predict a specific biological activity, such as anti-inflammatory or antimicrobial effects, based on calculated molecular descriptors. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistically significant QSAR model can then be used to predict the activity of new, unsynthesized derivatives and guide the design of more potent compounds.
Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis
Computational chemistry can be used to map out the entire energy landscape of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves locating the transition state (TS), which is the highest energy point along the reaction pathway, and then tracing the path from the transition state down to the reactants and products. scm.commissouri.edu This path is known as the Intrinsic Reaction Coordinate (IRC). scm.commissouri.eduresearchgate.netresearchgate.net
For reactions involving this compound, such as its synthesis or degradation, IRC analysis can confirm that a calculated transition state indeed connects the desired reactants and products. researchgate.net It also provides a detailed picture of the geometric and electronic changes that occur as the reaction progresses.
Biological and Biochemical Activity Studies in Vitro and Cellular Mechanisms
Antimicrobial Activity Against Bacterial and Fungal Strains (In Vitro)
General studies on anthranilate esters have explored their potential as antimicrobial agents. For instance, research on various ester homologs of anthranilic acid has been conducted to determine their bactericidal and fungicidal properties. acs.orgacs.org Additionally, related compounds such as linalyl anthranilate have demonstrated bactericidal activity against pathogenic bacteria like carbapenemase-producing Klebsiella pneumoniae. nih.govresearchgate.net However, specific data pertaining to 2-Methylphenyl 2-aminobenzoate (B8764639) is not available in these studies.
A thorough literature search did not yield any studies that have determined the Minimum Inhibitory Concentration (MIC) values for 2-Methylphenyl 2-aminobenzoate against any specific bacterial or fungal strains. While methods for determining MIC are well-established, nih.gov and have been applied to other anthranilate derivatives, researchgate.netnih.gov no such data has been published for the target compound.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Microbial Strain | MIC Value | Source |
|---|
The mechanism of antimicrobial action for some anthranilate esters involves the disruption of the bacterial membrane. For example, linalyl anthranilate is understood to generate reactive oxygen species, leading to membrane damage and leakage of intracellular contents. nih.govresearchgate.net However, no studies were found that investigate the specific cellular targets or the antimicrobial mechanism of action for this compound.
Enzyme Inhibition and Modulation Studies (In Vitro)
Derivatives of anthranilic acid have been investigated as inhibitors of various enzymes. nih.govnih.gov For instance, some anthranilic acid derivatives have been studied for their inhibitory effects on enzymes like cyclooxygenase. However, specific enzyme inhibition studies for this compound are not present in the current body of scientific literature.
No published research provides data on the kinetic analysis of the interaction between this compound and any enzyme. Consequently, values for IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are not available.
Table 2: Enzyme Inhibition Data for this compound
| Enzyme Target | IC50 Value | Ki Value | Source |
|---|
While inhibitors for enzymes such as PARP1, cholinesterases, and neuraminidase are of significant scientific interest, nih.govnih.gov there is no evidence to suggest that this compound has been screened for or identified as an inhibitor of these or any other specific enzyme targets.
Cytotoxicity and Anti-Proliferative Activity in Cancer Cell Lines (In Vitro)
The cytotoxic and anti-proliferative effects of various anthranilic acid derivatives have been explored in different cancer cell lines. nih.govnih.gov For example, certain sulfonamide derivatives of anthranilic acid have shown selective cytotoxic effects. nih.gov However, the in vitro cytotoxicity and anti-proliferative activity of this compound have not been documented.
Table 3: Cytotoxicity Data for this compound
| Cancer Cell Line | GI50 / IC50 | Source |
|---|
Cell Viability and Growth Inhibition Assays (e.g., IC50)
The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function, such as cell growth. While specific IC50 values for This compound are not documented in the available literature, studies on related 2-aminobenzothiazole (B30445) and 2-aminobenzophenone (B122507) derivatives have established their cytotoxic potential against various cancer cell lines.
For instance, derivatives of 2-aminobenzothiazole have shown dose-dependent cytotoxic effects. In one study, 2-aminobenzothiazole demonstrated an IC50 value of 5 µM on human laryngeal carcinoma (HEp-2) cells after 24 hours of treatment. The IC50 values for 48 and 72 hours were 27 µM and 45 µM, respectively.
Similarly, certain 2-aminobenzophenone derivatives have exhibited potent growth-inhibitory activities. Two such derivatives, referred to as compounds 6 and 7, displayed significantly lower IC50 values (50- to 100-fold lower) than the well-known antimitotic agent combretastatin (B1194345) A-4 in human cancer cell lines such as Colo 205, NUGC3, and HA22T.
Table 1: IC50 Values of Selected 2-Aminobenzothiazole and 2-Aminobenzophenone Derivatives
| Compound/Derivative | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| 2-Aminobenzothiazole | HEp-2 (Human Laryngeal Carcinoma) | 5 µM (24h) | |
| 2-Aminobenzothiazole | HEp-2 (Human Laryngeal Carcinoma) | 27 µM (48h) | |
| 2-Aminobenzothiazole | HEp-2 (Human Laryngeal Carcinoma) | 45 µM (72h) | |
| 2-Aminobenzophenone Derivative (Compound 6) | Colo 205, NUGC3, HA22T | 50-100 fold lower than Combretastatin A-4 | |
| 2-Aminobenzophenone Derivative (Compound 7) | Colo 205, NUGC3, HA22T | 50-100 fold lower than Combretastatin A-4 |
This table presents data for structurally related compounds due to the absence of specific data for this compound.
Molecular Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest, Signaling Pathway Modulation)
The cytotoxic effects of 2-aminobenzothiazole and 2-aminobenzophenone derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle.
Apoptosis Induction: Studies on 2-aminobenzothiazole have shown that it can trigger apoptosis in cancer cells. In HEp-2 cells, treatment with 2-aminobenzothiazole led to a significant increase in the percentage of cells in both early and late apoptosis. This was accompanied by the activation of caspases, which are key executioner proteins in the apoptotic pathway.
Derivatives of 2-amino-5-benzylthiazole have also been shown to induce apoptosis in human leukemia cells by increasing the levels of the pro-apoptotic protein Bim and decreasing the anti-apoptotic protein Bcl-2. Furthermore, these compounds caused the cleavage of PARP1 and caspase 3, both hallmarks of apoptosis.
Cell Cycle Arrest: The anti-proliferative activity of these compounds is also linked to their ability to cause cell cycle arrest at different phases. For example, 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, a fluorinated benzothiazole (B30560) analogue, was found to cause G1 and S phase arrest in sensitive MCF-7 breast cancer cells. wikipedia.org This arrest prevents the cells from progressing through the cell cycle and dividing.
Similarly, certain 2-aminobenzophenone derivatives have been reported to significantly arrest cells at the G2/M phase of the cell cycle. nih.gov
Signaling Pathway Modulation: The biological activities of these compounds are often mediated through the modulation of specific signaling pathways. For instance, the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole is dependent on a functional aryl hydrocarbon receptor (AhR) signaling pathway. wikipedia.org Activation of this pathway leads to the induction of cytochrome P450 enzymes, which can metabolize the compound into a DNA-binding species, ultimately leading to DNA damage and cell death. wikipedia.org
Anti-Inflammatory and Immunomodulatory Effects (Cellular and Molecular Pathways)
While direct studies on the anti-inflammatory effects of This compound are scarce, research on related aminobenzoic acid and benzothiazole derivatives suggests potential mechanisms of action.
Modulation of Cytokine Production and Inflammatory Mediators
Derivatives of 2-aminobenzothiazole have been shown to possess anti-inflammatory properties. In a carrageenan-induced rat paw edema model, these compounds exhibited significant anti-inflammatory activity. Their mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. nih.gov Some derivatives have shown selectivity for COX-2 over COX-1, which could imply a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Receptor Binding and Signal Transduction Pathway Analysis
The anti-inflammatory actions of compounds structurally related to This compound can be linked to their interaction with specific signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAP kinase (mitogen-activated protein kinase) signaling pathways are central to the inflammatory response, regulating the expression of pro-inflammatory genes, including cytokines and COX-2. nih.gov While specific receptor binding studies for This compound are not available, it is plausible that its anti-inflammatory effects, if any, could be mediated through the modulation of these key inflammatory pathways.
Antiviral Activity Investigations (In Vitro)
There is no specific information in the reviewed literature regarding the antiviral activity of This compound . However, the broader class of aminobenzoate esters has been explored for potential antiviral applications. For instance, amino acid esters of nucleoside analogues have been synthesized and shown to possess antiviral activity. These prodrugs can enhance the delivery of the active antiviral agent into cells. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement
Structure-activity relationship (SAR) studies on related compounds provide valuable clues for understanding how the chemical structure of This compound might influence its biological activity.
For 2-aminobenzophenone derivatives, the introduction of an amino group at the ortho position of the benzophenone (B1666685) ring has been identified as crucial for increased growth inhibition in cancer cells. nih.govnih.gov The nature and position of other substituents on the aromatic rings also significantly impact the potency and selectivity of these compounds.
In the case of 2-aminobenzothiazole derivatives, SAR studies have revealed that modifications to the amino group and the benzothiazole ring system can modulate their anti-inflammatory and cytotoxic activities. For example, the synthesis of various Schiff bases from 2-aminobenzothiazole has yielded compounds with significant anti-inflammatory effects. nih.gov
These SAR findings suggest that the specific arrangement of the methylphenyl group and the aminobenzoate moiety in This compound will be a key determinant of its biological profile. Further research is needed to elucidate the precise structure-activity relationships for this particular compound.
Applications in Materials Science and Functional Organic Materials
Utilization as Monomers and Building Blocks in Polymer Synthesis
As a monomer, 2-Methylphenyl 2-aminobenzoate (B8764639) offers a pathway to new polymeric materials with tailored properties. The amine and aromatic functionalities are key to its polymerization and subsequent functionalization.
The synthesis of polymers incorporating aminobenzoate structures can be achieved through various methods, with oxidative polymerization being a common route for related compounds like aniline (B41778) and its derivatives. researchgate.net For instance, copolymers of 2-methylaniline with 2-aminobenzoic acid have been synthesized using oxidative polymerization in an acidic medium with initiators like ammonium (B1175870) peroxydisulfate (B1198043) (APS). researchgate.net This suggests that 2-Methylphenyl 2-aminobenzoate could similarly undergo polymerization, leading to poly(aminobenzoate)s. The resulting polymers would feature a backbone with repeating aminobenzoate units, where the 2-methylphenyl group acts as a pendant moiety influencing solubility, thermal stability, and mechanical properties.
Furthermore, this monomer can be incorporated into copolymers to impart specific functionalities. For example, it could be copolymerized with monomers like methyl methacrylate (B99206) (MMA) and 2-ethylhexyl acrylate (B77674) (EHA) through free-radical polymerization, a method used to create photochromic materials. nih.gov Such an approach allows for the fine-tuning of the final material's properties, such as its glass transition temperature and light-sensitivity. nih.gov The synthesis of N-substituted anthranilates as building blocks for more complex molecules is also a well-established strategy, highlighting the versatility of this class of compounds in synthetic chemistry. semanticscholar.org
Table 1: Potential Polymerization Strategies for this compound
| Polymerization Method | Potential Comonomers | Resulting Polymer Type | Key Features |
|---|---|---|---|
| Oxidative Polymerization | Self-polymerization or with other anilines | Poly(aminobenzoate)s or Copolymers | Potentially conductive, electroactive |
| Free-Radical Polymerization | Acrylates (e.g., MMA, EHA) | Copolymers | Tunable optical and mechanical properties |
The amino group in the this compound unit provides a reactive site for post-polymerization functionalization. This allows for the attachment of various functional groups to tailor the polymer's properties for specific applications. Moreover, this amine functionality can be utilized in cross-linking strategies to create robust, three-dimensional polymer networks.
Cross-linking can be achieved by introducing bifunctional or multifunctional cross-linking agents during polymerization. For example, agents like ethyleneglycol dimethacrylate (EGDMA) can be used in free-radical copolymerization to form a cross-linked network. nih.gov Another approach involves using functionalized crosslinkers, such as acrylate-functionalized dextrans, which can be incorporated into the polymer structure. researchgate.net
Phototriggered cross-linking represents an advanced strategy. Derivatives of 2-nitrobenzyl alcohol, for example, have been shown to be efficient photoreactive groups with selectivity towards amines, enabling light-induced crosslinking. rsc.org This method offers spatial and temporal control over the cross-linking process, which is highly desirable in applications like drug delivery and tissue engineering. researchgate.netrsc.org
Integration into Supramolecular Assemblies and Self-Assembled Systems
The non-covalent interactions facilitated by the functional groups of this compound—namely hydrogen bonding from the amine group and π-π stacking from the aromatic rings—make it an excellent candidate for building supramolecular assemblies. mdpi.comrsc.org These self-assembled systems are ordered structures formed through spontaneous organization of molecules.
In similar systems involving benzoates and other aromatic compounds, researchers have observed the formation of complex architectures like 1D supramolecular chains and dimers stabilized by various non-covalent interactions, including C–H∙∙∙O, N–H∙∙∙O, and π-stacking interactions. mdpi.commdpi.com For instance, in metal-organic compounds, benzoate (B1203000) ligands play a crucial role in directing the assembly of the final crystal structure. mdpi.com The 2-methylphenyl group would likely influence the packing and geometry of these assemblies due to steric effects and additional van der Waals interactions.
The ability to form such ordered structures is fundamental to crystal engineering, where the goal is to design solids with desired properties. researchgate.net By carefully selecting co-formers, it is possible to create multicomponent crystals, such as cocrystals or molecular salts, where the aminobenzoate unit directs the supramolecular arrangement. mdpi.comresearchgate.net These materials have potential applications in optics, photonics, and as functional surfaces. researchgate.net
Table 2: Potential Non-covalent Interactions in Supramolecular Assemblies
| Interaction Type | Participating Functional Groups | Potential Structural Motif |
|---|---|---|
| Hydrogen Bonding | Amine (N-H), Ester (C=O) | Chains, Dimers, Sheets |
| π-π Stacking | Phenyl and Benzene (B151609) Rings | Columnar or Herringbone Stacks |
| C-H···π Interactions | Methyl Group (C-H), Aromatic Rings | T-shaped or Parallel-displaced Packing |
Role in Liquid Crystals and Photoactive Materials Development
Benzoate derivatives are a well-established class of mesogens, which are the fundamental units of liquid crystals. researchgate.net The rigid core provided by the phenyl benzoate structure in this compound, combined with the potential for modification, makes it a promising scaffold for designing new liquid crystalline materials. The introduction of alkyl chains or other functional groups to the core structure is a common strategy to induce and control mesomorphic behavior. researchgate.net The specific smectic or nematic phases exhibited by such materials are highly dependent on molecular shape and intermolecular forces. researchgate.netnih.gov
In the realm of photoactive materials, the aminobenzoate chromophore can absorb UV light. Studies on the photodegradation of the related methyl 2-aminobenzoate show that it undergoes direct photolysis under UVC and UVB irradiation. nih.gov This inherent photoactivity can be harnessed. For example, incorporating this unit into polymers could lead to materials that change their properties upon exposure to light. This is the principle behind photochromic materials, such as light-sensitive contact lenses, where naphthopyrans were incorporated into a copolymer matrix. nih.gov The aminobenzoate moiety could similarly be used to create or sensitize photoresponsive systems.
Precursors for Advanced Optoelectronic Materials
The development of organic semiconductors is crucial for printed and flexible electronics. Materials with highly ordered crystalline structures, such as those found in some liquid crystal phases, can exhibit excellent charge transport properties. nih.gov The molecular structure of this compound provides a foundation for designing materials for field-effect transistors (FETs). For instance, a smectic E (SmE) liquid crystalline material, 2-decyl-7-phenyl- researchgate.netbenzothieno[3,2-b] researchgate.netbenzothiophene (Ph-BTBT-10), has demonstrated high FET mobility after thermal annealing. nih.gov By analogy, derivatives of this compound could be designed to exhibit similar highly ordered phases suitable for electronic applications.
Furthermore, polymers derived from related aniline compounds can be doped to achieve significant electrical conductivity. researchgate.net Poly(o-toluidine), which is structurally related, can reach conductivity values of 9 x 10⁻³ S/cm when doped with inorganic acids. researchgate.net This suggests that polymers based on this compound could be developed as conductive polymers for applications in sensors, antistatic coatings, and organic light-emitting diodes (OLEDs).
Surface Chemistry and Coating Applications
The functional groups of this compound make it suitable for applications in surface modification and coatings. nanotechia.org The amine group can form hydrogen bonds or covalent linkages with a variety of substrates, enabling the formation of self-assembled monolayers or thin polymer films. This surface functionalization is critical in fields like biotechnology and biosensors, where the chemical state of a surface dictates its interaction with biological molecules. molecularvista.com
As a component in polymer coatings, it could enhance adhesion to substrates or impart specific surface properties like hydrophobicity or biocompatibility. The ability to characterize and control surface chemistry is essential for the performance of advanced materials, and molecules like this compound provide the chemical tools to achieve this control. nanotechia.orgmolecularvista.com
Coordination Chemistry and Metal Complexation Studies
Synthesis and Characterization of Metal Complexes with Transition Metals and Lanthanides
There are no specific methods reported in the scientific literature for the synthesis of metal complexes using 2-Methylphenyl 2-aminobenzoate (B8764639) as a ligand. It is anticipated that synthetic routes would parallel those used for other anthranilate esters, typically involving the reaction of the ester with a metal salt in a suitable solvent.
Characterization of any resulting complexes would likely employ standard analytical techniques:
Infrared (IR) Spectroscopy: To determine the coordination mode by observing shifts in the vibrational frequencies of the amino (-NH₂) and carbonyl (C=O) groups upon complexation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR could provide insights into the structure of diamagnetic metal complexes in solution.
UV-Visible Spectroscopy: To study the electronic transitions within the complex and how they are affected by the metal-ligand interaction.
Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes.
Ligand Binding Modes and Stereochemistry in Metal Coordination
Based on the structure of 2-Methylphenyl 2-aminobenzoate, several binding modes to a metal center could be postulated. The ligand possesses two potential donor sites: the nitrogen atom of the amino group and the oxygen atom of the carbonyl group. This could allow for:
Monodentate coordination: The ligand could bind to a metal ion through either the nitrogen or the oxygen atom.
Bidentate chelation: The ligand could form a stable chelate ring by coordinating to the metal ion through both the amino nitrogen and the carbonyl oxygen. This is a common coordination mode for anthranilate and its derivatives.
The stereochemistry of the resulting complexes would be dictated by the coordination number of the metal ion and the stoichiometry of the complex. The presence of the bulky 2-methylphenyl group could also influence the steric environment around the metal center, potentially leading to specific stereochemical outcomes.
Catalytic Applications of this compound-Derived Metal Complexes
Metal complexes of related anthranilic acid derivatives have shown catalytic activity in various organic transformations. While no catalytic applications of this compound complexes have been reported, it is conceivable that they could be investigated for their potential in areas such as:
Oxidation reactions: As catalysts for the oxidation of organic substrates.
Reduction reactions: For example, in the reduction of nitroarenes.
Coupling reactions: Such as Suzuki or Heck coupling reactions.
The electronic and steric properties imparted by the 2-methylphenyl group could modulate the catalytic activity and selectivity of the metal center.
Luminescent and Magnetic Properties of Metal-Organic Frameworks (MOFs) incorporating the Compound
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. While there are no reports of MOFs incorporating this compound, the ligand's bifunctional nature (a coordinating amino-ester group and an aromatic ring system) suggests its potential as a linker in MOF synthesis.
Should such MOFs be synthesized, their properties would be of interest:
Luminescence: The aromatic nature of the ligand, particularly in complexes with lanthanide ions, could lead to luminescent materials with potential applications in sensing, lighting, and bio-imaging.
Magnetic Properties: The arrangement of metal ions within the framework and the nature of the ligand could give rise to interesting magnetic behaviors, such as single-molecule magnetism or long-range magnetic ordering.
Design of Chemo- and Biosensors based on Coordination with Specific Metal Ions
The ability of this compound to coordinate with metal ions could be exploited in the design of chemo- and biosensors. The binding of a specific metal ion could induce a measurable change in the optical or electrochemical properties of the molecule. For instance, a change in fluorescence (e.g., "turn-on" or "turn-off" sensing) upon metal ion binding is a common mechanism for fluorescent chemosensors. The selectivity towards a particular metal ion could be tuned by modifying the structure of the ligand.
Advanced Analytical Techniques for Research and Environmental Contexts
Chromatographic Methods for Separation and Purity Profiling (HPLC, GC)
Chromatographic techniques are the cornerstone for separating 2-Methylphenyl 2-aminobenzoate (B8764639) from complex mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalent methods employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is particularly suited for non-volatile or thermally labile compounds. For 2-Methylphenyl 2-aminobenzoate, a reversed-phase HPLC method would be the standard approach. In this setup, a nonpolar stationary phase (typically C18 or C8) is used with a polar mobile phase. The separation of related aminobenzoic acid isomers has been successfully achieved using mixed-mode chromatography, which leverages both reversed-phase and ion-exchange mechanisms to enhance resolution. nih.gov A method for analyzing methyl anthranilate in honey samples utilized a reversed-phase column with a gradient elution combining aqueous acetic acid and acetonitrile, with UV detection at 250 nm. chemistry-matters.com Such a method could be adapted for this compound, with adjustments to the gradient profile to account for its higher hydrophobicity compared to the methyl ester.
Gas Chromatography (GC) is an excellent technique for volatile and thermally stable compounds. Given its ester structure, this compound is amenable to GC analysis. A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase, such as a 5%-phenyl-95%-dimethylpolysiloxane column. hmdb.ca The selection of the temperature program for the GC oven is critical to ensure adequate separation from impurities, such as unreacted 2-aminobenzoic acid or o-cresol (B1677501). A flame ionization detector (FID) provides robust and linear quantification for general-purpose analysis. nih.gov
Table 1: Example Chromatographic Conditions for Analysis of Related Aminobenzoate Compounds
| Parameter | HPLC Method for Methyl Anthranilate in Honey chemistry-matters.com | GC Method for Phenols glentham.com |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Column | Reversed-phase column | 30m x 0.53mm ID, 1.5µm film (e.g., DB-5) |
| Mobile Phase/Carrier Gas | Gradient: A) 1% Acetic Acid in Water/Acetonitrile (97:3), B) Acetonitrile/Water (50:50) | Helium |
| Detector | UV Absorbance (250 nm) | Flame Ionization Detector (FID) |
| Temperature | Ambient | Oven Program: e.g., 60°C hold, ramp to 250°C |
| Notes | Requires sample clean-up via Solid-Phase Extraction (SPE). | Suitable for underivatized, thermally stable phenols. |
Hyphenated Techniques for Comprehensive Analysis (GC-MS, LC-MS/MS)
For unambiguous identification and structural elucidation, chromatographic methods are often coupled with mass spectrometry (MS). These "hyphenated" techniques provide both retention time data and mass-to-charge ratio (m/z) information, which together offer a high degree of certainty in compound identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds. Following GC separation, molecules are ionized, typically by electron ionization (EI), and the resulting fragments are detected. The fragmentation pattern is highly reproducible and serves as a chemical fingerprint. For this compound, expected fragments would arise from the cleavage of the ester bond, leading to ions corresponding to the 2-aminobenzoyl cation (m/z 120) and the 2-methylphenoxyl radical or related fragments. A validated GC-MS method for the rapid determination of methyl anthranilate in grape derivatives identified characteristic ions at m/z 92, 119, and 151. nih.govnih.gov A similar fragmentation logic would apply to the o-cresyl ester.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for analyzing less volatile compounds or for achieving very low detection limits in complex matrices. After HPLC separation, the compound is ionized, commonly via electrospray ionization (ESI). In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound) is selected and fragmented to produce product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive. An LC-MS/MS method for procaine (B135) (an aminobenzoate ester) and its metabolite used ESI in positive mode, monitoring specific precursor-to-product ion transitions. nih.gov A similar approach would be effective for the target analyte, likely monitoring the transition from the parent molecule to the 2-aminobenzoyl fragment.
Table 2: Predicted and Analogous Mass Spectrometry Data for Aminobenzoate Esters
| Compound | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) | Reference/Rationale |
|---|---|---|---|---|
| Methyl 2-aminobenzoate | GC-MS (EI) | 151 (M⁺) | 119 ([M-OCH₃]⁺), 92 | nih.govnih.gov |
| 2-Aminobenzoic acid | GC-MS (EI, TMS derivative) | 209 (M⁺) | 194 ([M-CH₃]⁺), 119 | hmdb.ca |
| This compound | GC-MS (EI) | 227 (M⁺) | 120 ([M-OC₇H₇]⁺), 107 (cresyl fragment) | Predicted |
| This compound | LC-MS/MS (ESI+) | 228 ([M+H]⁺) | 120 ([C₇H₆NO]⁺) | Predicted |
Electrochemical Methods for Redox Potential Determination
Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate the redox properties of this compound. The key electroactive moiety in the molecule is the aniline (B41778) group (the amino group on the aromatic ring). The oxidation potential of aniline derivatives is sensitive to substituents on the ring. researchgate.net Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it.
In this compound, the ester group acts as an electron-withdrawing group, which would make the amino group more difficult to oxidize compared to unsubstituted aniline. Research on amino-substituted azoxybenzenes using cyclic voltammetry has shown that these compounds exhibit distinct, reversible oxidation processes. nih.govnih.gov While specific data for o-cresyl anthranilate is not available, it is expected to undergo an irreversible electrochemical oxidation starting with the loss of an electron from the nitrogen atom to form a radical cation. researchgate.net The precise potential would depend on the solvent and electrolyte system used but would provide valuable information about its electronic structure and susceptibility to oxidative degradation.
Quantification in Complex Biological or Environmental Matrices
Quantifying this compound in biological fluids (e.g., plasma, urine) or environmental samples (e.g., water, soil) presents a significant challenge due to the complexity of the matrix. These analyses typically require extensive sample preparation to remove interferences and concentrate the analyte, followed by a highly selective and sensitive detection method.
Sample Preparation is a critical first step. For liquid samples like water or urine, Solid-Phase Extraction (SPE) is a common and effective technique. chemistry-matters.com An appropriate sorbent (e.g., C18 or a mixed-mode cation exchange material) can selectively retain the analyte while allowing interfering matrix components to be washed away. For solid samples, an initial extraction with an organic solvent may be necessary, followed by SPE cleanup. mdpi.com
Analytical Quantification is most reliably achieved using hyphenated techniques like LC-MS/MS or GC-MS. researchgate.netnih.gov These methods provide the selectivity needed to distinguish the analyte from the complex matrix background. helsinki.fi For quantification, an internal standard—a structurally similar compound not present in the sample—is added at a known concentration at the beginning of the sample preparation process. This corrects for any loss of analyte during extraction and for variations in instrument response. The development of a sensitive LC-MS/MS method for p-aminobenzoic acid and its metabolites in human urine demonstrates the feasibility of this approach for related compounds. bioanalysis-zone.com
Table 3: Method Performance for Quantification of Related Compounds in Complex Matrices
| Analyte | Matrix | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) |
|---|---|---|---|---|---|
| Methyl Anthranilate | Grape Juice/Wine | GC-MS | 23 µg/L | 96 µg/L | 76.6 - 106.3 |
| Methyl Anthranilate | Grape Must/Honey | Time-Resolved Luminescence | 7.3 nmol/L | 21.9 nmol/L | 92.5 - 105.0 |
| Procaine | Not Specified | LC-MS/MS | <10 nM | 10 nM | Not Specified |
| Phthalate Esters | Deodorizer Distillates | GC-MS | Not Specified | 0.19 - 1.50 µg/kg | 84.2 - 109.3 |
Method Development for Trace Analysis and Impurity Profiling
Method development for trace analysis and impurity profiling is a systematic process aimed at creating a robust, sensitive, and selective analytical procedure. This is particularly important in the pharmaceutical industry, where even minute impurities must be identified and quantified to ensure product safety and efficacy, as mandated by regulatory bodies like the International Council for Harmonisation (ICH). nih.govresearchgate.netbiomedres.us
Trace Analysis development focuses on achieving the lowest possible detection and quantification limits. This often involves optimizing every step of the process, from sample extraction and concentration to the ionization and detection parameters in an MS instrument. For this compound, this could involve using techniques like large-volume injection in GC or optimizing the ESI source conditions in LC-MS to maximize the signal of the target analyte.
Impurity Profiling involves identifying and quantifying all potential impurities in a sample. ijpsonline.compharmatutor.org For this compound, these impurities could include:
Starting Materials: 2-aminobenzoic acid and o-cresol.
Reaction By-products: Isomeric products or compounds from side reactions.
Degradation Products: The primary degradation pathway would likely be the hydrolysis of the ester bond, yielding 2-aminobenzoic acid and o-cresol. nih.gov
The analytical method must be able to separate the main compound from all these related substances. This often requires testing different chromatographic columns and mobile phase/temperature gradients. A forced degradation study, where the compound is intentionally exposed to stress conditions (e.g., acid, base, heat, light, oxidation), is typically performed to generate potential degradation products. These products are then analyzed, often by LC-MS/MS, to elucidate their structures and ensure the analytical method can resolve them from the parent compound. ijpsonline.com
Future Research Trajectories and Broader Academic Implications
Exploration of Novel Synthetic Methodologies and Sustainable Production Routes
The synthesis of N-aryl anthranilic acid derivatives, the parent class of 2-Methylphenyl 2-aminobenzoate (B8764639), has traditionally relied on methods like the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. For instance, the synthesis of N-(2-methylphenyl)anthranilic acid has been achieved through the reaction of 2-chlorobenzoic acid and 2-methylaniline in the presence of a copper catalyst. ijpsonline.com However, these traditional methods often require harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of copper. nih.gov
Future research is poised to pivot towards more efficient and sustainable synthetic strategies. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a promising alternative. This palladium-catalyzed method is known for its broad substrate scope and milder reaction conditions, making it a more versatile and environmentally benign approach for constructing C-N bonds. sigmaaldrich.comnih.gov The development of next-generation catalyst systems for the Buchwald-Hartwig reaction continues to expand its applicability, even to previously challenging substrates. nih.gov
Furthermore, the principles of green chemistry are increasingly influencing synthetic design. ijpsjournal.com The exploration of biocatalytic methods, for example, presents an attractive avenue for the sustainable production of aminobenzoic acid derivatives. nih.gov While direct biocatalytic routes to 2-Methylphenyl 2-aminobenzoate have yet to be established, research into engineered enzymes for C-H amination and esterification could pave the way for its bio-based synthesis. wikipedia.orgmedcraveonline.com The development of metal-free synthesis protocols, potentially utilizing magnetized distilled water as a green solvent, also represents an innovative and sustainable approach to the N-arylation of amines. researchgate.net
A comparative overview of potential synthetic routes is presented in Table 1.
| Synthetic Method | Catalyst/Reagents | Typical Conditions | Advantages | Challenges |
| Ullmann Condensation | Copper (Cu) or Copper Salts | High temperatures (>200 °C), polar solvents | Well-established for N-aryl bond formation | Harsh conditions, stoichiometric copper |
| Buchwald-Hartwig Amination | Palladium (Pd) catalysts with phosphine (B1218219) ligands | Milder temperatures, various solvents | High functional group tolerance, broad scope | Catalyst cost and sensitivity |
| Biocatalysis | Engineered Enzymes (e.g., P450s, lipases) | Aqueous media, ambient temperature | High selectivity, environmentally friendly | Enzyme stability and discovery |
| Metal-Free Synthesis | e.g., Base-assisted multicomponent reactions | Often mild conditions | Avoids toxic and expensive metals | Substrate scope may be limited |
Discovery of Undiscovered Biological Targets and Pathways (In Vitro)
The structural backbone of this compound is shared by a multitude of biologically active compounds. ijpsjournal.com Anthranilic acid and its derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govijpsjournal.comijddr.in For example, N-aryl anthranilic acids like mefenamic acid are established non-steroidal anti-inflammatory drugs (NSAIDs). ijddr.in
Future in vitro studies are likely to uncover novel biological targets for this compound. Given the structural similarities to known bioactive molecules, it is plausible that this compound could modulate pathways associated with inflammation, such as the cyclooxygenase (COX) enzymes. ijpsjournal.com Furthermore, research on related anthranilate sulfonamides has revealed their potential as inhibitors of enzymes like methionine aminopeptidase-2 (MetAP-2) and matrix metalloproteinases (MMPs), suggesting that this compound could be a scaffold for developing novel enzyme inhibitors. nih.gov
The anticancer potential of this class of compounds is another significant area for exploration. Anthranilic acid derivatives have been investigated as inhibitors of the far upstream element binding protein 1 (FUBP1), which is involved in the regulation of the oncoprotein c-Myc. nih.gov Additionally, structurally related 2-(4-amino-3-methylphenyl)benzothiazoles have demonstrated potent and selective antitumor activity, which is mediated by their biotransformation by cytochrome P450 1A1 (CYP1A1) to species that damage tumor cell DNA. researchgate.net This suggests that this compound could be a precursor for the development of novel anticancer agents, and its interaction with metabolic enzymes and DNA should be a focus of future in vitro investigations.
Other potential biological activities that warrant investigation include antitubercular and antifungal effects. nih.govnih.gov The structural analogy to p-aminobenzoic acid (PABA), an essential nutrient for many bacteria, suggests that derivatives could interfere with microbial metabolic pathways. nih.gov A summary of potential biological activities is provided in Table 2.
| Potential Biological Activity | Potential Molecular Target/Pathway | Rationale based on Structural Analogs |
| Anti-inflammatory | Cyclooxygenase (COX) enzymes | Similarity to NSAIDs like mefenamic acid. ijpsjournal.comijddr.in |
| Anticancer | FUBP1, CYP1A1-mediated DNA damage | Analogy to known FUBP1 inhibitors and antitumor benzothiazoles. nih.govresearchgate.net |
| Antimicrobial | Dihydropteroate synthase (DHPS) | Structural similarity to PABA, a key bacterial metabolite. nih.gov |
| Enzyme Inhibition | MetAP-2, MMPs | Based on the activity of related anthranilate sulfonamides. nih.gov |
Design and Development of Next-Generation Functional Materials
The applications of anthranilic acid derivatives extend beyond the biological realm into the field of materials science. Polyanthranilic acid, for instance, has been explored for its use in creating functional conducting polymers. uclan.ac.uk These polymers have shown promise in applications such as corrosion protection, memory devices, photovoltaics, and biosensors. uclan.ac.uk The presence of both an amine and a carboxylic acid group in the anthranilate structure provides versatile sites for polymerization and functionalization.
Future research could focus on leveraging this compound as a monomer or a key building block for the synthesis of novel functional materials. The introduction of the 2-methylphenyl group could be used to fine-tune the electronic and steric properties of the resulting polymers, potentially leading to materials with enhanced solubility, processability, and performance characteristics.
Another exciting avenue for exploration is in the domain of photochromic and thermochromic materials. These materials change their color in response to light or temperature, respectively. nih.govmedcraveonline.com While there is no direct evidence of such properties in this compound, related aromatic azo compounds and spiropyrans are well-known photochromic systems. nih.govmdpi.comsciforum.net The N-aryl anthranilate scaffold could potentially be incorporated into larger molecular structures designed to exhibit these stimuli-responsive properties, opening up applications in smart windows, sensors, and optical data storage. The investigation of coordination polymers incorporating N-aryl anthranilate ligands could also lead to materials with interesting photoresponsive behaviors. rsc.org
Leveraging Computational Chemistry for Accelerated Discovery and Prediction
Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules and materials. Quantitative Structure-Activity Relationship (QSAR) studies, for example, can be employed to build predictive models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov Such models have been successfully applied to derivatives of p-aminobenzoic acid to identify key structural features required for inhibiting enzymes relevant to Alzheimer's disease. gvsu.edu
For this compound, QSAR modeling could be used to predict its potential biological activities and to guide the design of more potent and selective analogs. By systematically modifying the structure in silico and calculating various molecular descriptors, researchers can identify which structural modifications are most likely to enhance a desired activity, such as anti-inflammatory or anticancer effects.
Molecular docking studies can provide insights into how this compound and its derivatives might bind to specific biological targets. gvsu.edu By simulating the interaction of the molecule with the active site of a protein, researchers can predict the binding affinity and mode of interaction, which is crucial for understanding the mechanism of action and for designing more effective drugs.
Density Functional Theory (DFT) calculations can be used to predict the electronic and photophysical properties of this compound, which would be invaluable for assessing its potential in functional materials. researchgate.net For instance, DFT could be used to calculate the energy levels of the molecular orbitals, which would indicate its suitability for use in organic electronic devices. It could also be used to predict its absorption spectrum and to explore the energetic feasibility of photo- or thermochromic transitions.
Integration of this compound into Interdisciplinary Research Frameworks
The multifaceted potential of this compound makes it an ideal candidate for integration into interdisciplinary research frameworks that bridge chemistry, biology, and materials science. Its synthesis and characterization fall squarely within the domain of organic chemistry, while the exploration of its biological activities is a key area of medicinal chemistry and chemical biology. ijpsjournal.comgvsu.edu The investigation of its use in functional materials is a collaborative effort between polymer chemists and materials scientists. uclan.ac.uk
A particularly promising interdisciplinary area is the development of theranostic agents, which combine therapeutic and diagnostic capabilities in a single molecule. Given the potential biological activity of this compound and the possibility of incorporating it into fluorescent or photoresponsive systems, it could serve as a scaffold for creating molecules that can both treat a disease and allow for its visualization.
Another area of interdisciplinary interest is in the development of novel biosensors. The anthranilic acid scaffold has already been used to create sensors for various analytes. uclan.ac.uk By functionalizing this compound with specific recognition elements, it may be possible to create highly selective and sensitive sensors for detecting biomolecules, metal ions, or other species of interest.
The study of this compound and its derivatives also has implications for agrochemical research. Anthranilate esters are known to have insect repellent properties, and novel derivatives could lead to the development of more effective and environmentally friendly pesticides. researchgate.net
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Methylphenyl 2-aminobenzoate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves esterification of 2-aminobenzoic acid with 2-methylphenol derivatives. Key steps include activating the carboxylic acid group (e.g., via thionyl chloride) and coupling with the phenolic hydroxyl group under basic conditions. Solvent choice (e.g., ethanol or methanol), temperature control (reflux at 60–80°C), and catalysts (e.g., DMAP) significantly influence yield and purity. For example, highlights reflux conditions in ethanol as critical for optimizing similar ester derivatives .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) can confirm ester linkage formation (C=O stretch ~1700 cm⁻¹) and amino group presence (N-H stretch ~3400 cm⁻¹). Nuclear magnetic resonance (NMR) provides detailed structural validation: H NMR shows aromatic protons (6.5–8.0 ppm) and methyl group signals (~2.3 ppm), while C NMR confirms ester carbonyl (~165 ppm). Mass spectrometry (e.g., GC-MS or LC-MS) verifies molecular ion peaks and fragmentation patterns, as demonstrated in for related compounds .
Q. What are the initial steps in the biochemical degradation of 2-aminobenzoate derivatives under anaerobic conditions?
- Methodological Answer : Anaerobic degradation begins with enzymatic activation via 2-aminobenzoate-CoA ligase, forming 2-aminobenzoyl-CoA. This step requires Mg²⁺-ATP and CoA, with near-stoichiometric conversion efficiency (90% yield in vitro). Subsequent reductive deamination by Ti(III)-dependent 2-aminobenzoyl-CoA reductase produces benzoyl-CoA, a central intermediate in aromatic metabolism ( ). Assays monitoring substrate depletion (e.g., radioisotope tracing) and product formation (HPLC) are critical for pathway validation .
Advanced Research Questions
Q. How does substrate-specific enzyme induction impact the anaerobic degradation efficiency of this compound?
- Methodological Answer : Pseudomonas species grown anaerobically on 2-aminobenzoate show induction of 2-aminobenzoate-CoA ligase (specific activity: 8–15 nmol min⁻¹ mg⁻¹ protein) and reductase enzymes, absent in benzoate-grown cells. Proteomic analysis (SDS-PAGE) reveals distinct protein bands (80, 61, 59, and 42 kDa) in 2-aminobenzoate-adapted cells, suggesting pathway-specific enzyme expression ( ). Comparative activity assays under varying reductants (e.g., Ti(III) citrate) and oxygen tensions are essential to elucidate induction dynamics .
Q. What contradictions exist in the proposed degradation pathways of 2-aminobenzoate derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies arise in the identification of downstream metabolites. For example, identifies cyclohex-1-enecarboxyl-CoA and trans-2-hydroxycyclohexane-carboxyl-CoA as intermediates, while other studies suggest alternative alicyclic products. Advanced techniques like C-isotope labeling coupled with 2D-NMR or high-resolution mass spectrometry (HRMS) can resolve structural ambiguities. Additionally, enzyme knockout studies in model organisms (e.g., Pseudomonas mutants) can validate pathway specificity .
Q. How do coordination interactions between 2-aminobenzoate derivatives and metal ions influence their stability and reactivity?
- Methodological Answer : FTIR and 2D correlation spectroscopy reveal that 2-aminobenzoate derivatives (e.g., sodium salts) coordinate with metal ions (e.g., Nd³⁺) via amino and carboxylate groups, altering vibrational bands (e.g., ν(N-H) shifts from 3400 to 3200 cm⁻¹). Solid-state grinding reactions with metal salts (e.g., NdCl₃) followed by spectroscopic analysis provide insights into stability under varying pH and ionic conditions ( ). Such interactions may influence compound persistence in environmental or biological systems .
Q. What experimental designs address conflicting data on enzyme specificity in 2-aminobenzoate metabolism?
- Methodological Answer : Contradictory enzyme activities (e.g., unspecific thioesterases in ) can be addressed via competitive inhibition assays using substrate analogs (e.g., 4-fluoro-2-aminobenzoate). Differential centrifugation or affinity chromatography purifies target enzymes (e.g., 2-aminobenzoate-CoA ligase), while kinetic studies (Michaelis-Menten parameters) quantify substrate preference. Cross-induction experiments (e.g., growth on benzoate vs. 2-aminobenzoate) coupled with proteomics identify co-regulated enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
